2-(Chloromethyl)-4-ethoxypyridine
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Description
“2-(Chloromethyl)-4-ethoxypyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-(Chloromethyl)” part suggests a -CH2Cl group attached to the second carbon of the pyridine ring . The “4-ethoxy” part indicates an -OCH2CH3 group attached to the fourth carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure would likely feature a pyridine ring with the -CH2Cl and -OCH2CH3 groups attached at the 2nd and 4th positions, respectively . The exact geometry and bond lengths/angles would need to be determined experimentally or through computational chemistry methods .Chemical Reactions Analysis
The chloromethyl group (-CH2Cl) is a reactive site that can undergo various chemical reactions, such as substitution reactions with nucleophiles . The ethoxy group (-OCH2CH3) is generally less reactive, but could potentially participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and are crucial for understanding its behavior in different contexts .Safety And Hazards
Future Directions
The future directions for a compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials and drug development . If it’s a useful reagent in chemical synthesis, future work might explore new reactions or more efficient synthesis methods .
properties
IUPAC Name |
2-(chloromethyl)-4-ethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHKPITWPCZGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568762 |
Source
|
Record name | 2-(Chloromethyl)-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethoxypyridine | |
CAS RN |
159996-13-1 |
Source
|
Record name | 2-(Chloromethyl)-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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